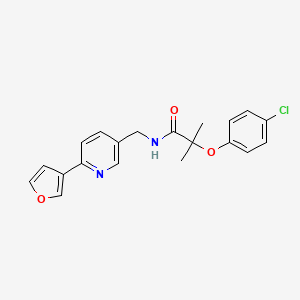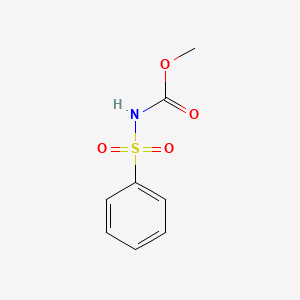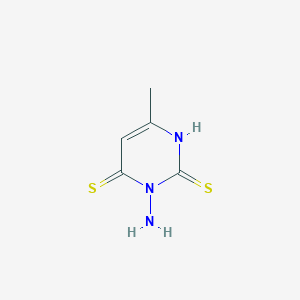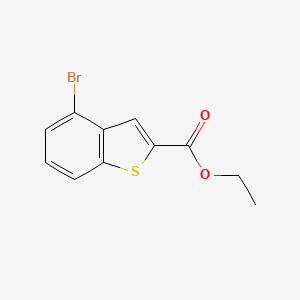
1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol, commonly known as Pimethixene, is a chemical compound that belongs to the class of tricyclic antihistamines. It is used as an antipsychotic and anxiolytic agent in the treatment of various mental disorders. Pimethixene has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
科学的研究の応用
Luminescence Sensing
Researchers synthesized lanthanide(III)-organic frameworks using a dimethylphenyl imidazole derivative, demonstrating their potential as fluorescence sensors for benzaldehyde-based derivatives. These complexes showed selective sensitivity to benzaldehyde and its derivatives, making them suitable for chemical sensing applications (Shi et al., 2015).
Antimicrobial Activity
New thiazole derivatives prepared from a related bromo-dimethylphenyl ethanone showed fungicidal activity. These compounds underwent various reactions to produce thiazole derivatives with confirmed structures and potential antimicrobial properties (Bashandy et al., 2008).
Corrosion Inhibition
A study on arylamino substituted mercaptoimidazole derivatives, closely related to the compound , revealed their effectiveness as corrosion inhibitors for carbon steel in acidic media. The research highlighted their mixed type inhibition mechanism and the influence of substituent groups on inhibition efficiency (Duran et al., 2021).
Photochromism
Dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles were synthesized and exhibited photochromic behavior in solution upon irradiation, showcasing a potential application in the development of light-responsive materials (Bai et al., 2010).
Molecular Sensing and Structure
Another study focused on bisthienylethene-cobalt(II) complexes, incorporating dimethyl(3-thienyl)-1H-imidazole, for their slow magnetic relaxation and photochromic behavior. This research contributes to the understanding of materials with potential applications in molecular sensing and structural analysis (Cao et al., 2015).
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-8-9-15(13(2)10-12)19-16(11-18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHYOONFRHLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CNC2=S)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2957329.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957330.png)
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957332.png)



![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2957337.png)

![(Z)-3-[[4-(4-Butan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide](/img/structure/B2957340.png)
![4-(3,4-Dimethylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2957341.png)
amine](/img/structure/B2957344.png)
